7-Fluoro-4-methylisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
7-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 |
InChI Key |
UXOABUFMYJQPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 4 Methylisoquinoline
Classical Cyclization Approaches for Isoquinoline (B145761) Core Formation with Regioselective Functionalization
Traditional methods for isoquinoline synthesis rely on the cyclization of appropriately substituted acyclic precursors. These reactions, established for over a century, remain relevant due to their reliability and the accessibility of starting materials. Adapting these methods for the synthesis of 7-Fluoro-4-methylisoquinoline requires careful consideration of the starting materials to ensure the correct placement of the fluoro and methyl substituents.
Adaptations of the Bischler-Napieralski Reaction for Fluorinated Intermediates
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. semanticscholar.orgwikipedia.org The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). semanticscholar.orgresearchgate.net
For the synthesis of this compound, the key precursor would be an N-acyl derivative of 2-(3-fluorophenyl)propan-1-amine. The cyclization of this intermediate is an intramolecular electrophilic aromatic substitution. The fluorine atom at the meta-position of the phenethyl group is a deactivating substituent, which generally makes the cyclization more challenging and may require harsher conditions. wikipedia.org However, the cyclization is directed to the position para to the fluorine atom, which would correctly place the nitrogen atom to form the 7-fluoro-substituted isoquinoline ring. The methyl group at the 4-position of the target molecule would need to be introduced via the amide precursor.
A plausible synthetic route would start from 3-fluorobenzaldehyde, which can be converted to 1-(3-fluorophenyl)propan-2-one. This ketone can then be reductively aminated to afford 2-(3-fluorophenyl)propan-1-amine. Acylation of this amine with a suitable acylating agent, followed by the Bischler-Napieralski cyclization, would yield the 7-fluoro-4-methyl-3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation would provide the final product. The choice of dehydrating agent is crucial, with stronger reagents like P₂O₅ in refluxing POCl₃ often being necessary for less reactive, halogenated substrates. semanticscholar.org
| Reagent Class | Specific Reagents | Role in Reaction |
| Dehydrating Agent | POCl₃, P₂O₅, Tf₂O | Promotes cyclization by activating the amide carbonyl. semanticscholar.orgorganic-chemistry.org |
| Solvent | Acetonitrile, Toluene, Xylene | Provides the reaction medium; nitriles can suppress side reactions. organic-chemistry.org |
| Oxidizing Agent | Palladium on carbon (Pd/C), Sulfur, DDQ | Aromatizes the dihydroisoquinoline intermediate. |
Pomeranz-Fritsch and Pictet-Spengler Reaction Pathways for this compound Precursors
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com To synthesize this compound via this method, 3-fluorobenzaldehyde would be the appropriate starting material. The reaction of 3-fluorobenzaldehyde with an aminoacetal derived from acetone would introduce the methyl group at the 4-position. The acid-catalyzed cyclization would then proceed, with the cyclization occurring at the position para to the fluorine atom to yield the desired this compound. Strong acids such as concentrated sulfuric acid are typically employed. wikipedia.org
The Pictet-Spengler reaction, on the other hand, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently oxidized. wikipedia.orgrsc.org For the synthesis of 7-fluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline, a potential precursor to the target molecule, 2-(3-fluorophenyl)ethylamine would be reacted with acetaldehyde. The cyclization is an intramolecular electrophilic aromatic substitution, and again, the fluorine atom directs the cyclization to the para position. jk-sci.com Harsher reaction conditions, including refluxing with strong acids like hydrochloric acid or trifluoroacetic acid, are generally required for less nucleophilic aromatic rings such as a phenyl group. wikipedia.org The resulting tetrahydroisoquinoline would then need to be oxidized to the fully aromatic isoquinoline.
| Reaction | Key Precursors for this compound | Catalyst/Reagent | Product Type |
| Pomeranz-Fritsch | 3-Fluorobenzaldehyde, Aminoacetal of acetone | Conc. H₂SO₄, Lewis acids | Isoquinoline wikipedia.orgthermofisher.com |
| Pictet-Spengler | 2-(3-Fluorophenyl)ethylamine, Acetaldehyde | HCl, TFA | Tetrahydroisoquinoline wikipedia.orgrsc.org |
Transition Metal-Catalyzed Strategies for Constructing the this compound Scaffold
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for the construction of complex heterocyclic systems. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Annulation and Cross-Coupling Methods for Fluorinated Methylisoquinolines
Palladium catalysis offers versatile strategies for the synthesis of substituted isoquinolines. One approach involves the annulation of ortho-functionalized benzamides with alkynes. For the synthesis of this compound, a suitable starting material would be a 3-fluoro-substituted N-methoxybenzamide. The palladium-catalyzed C-H activation at the ortho position to the amide directing group, followed by annulation with propyne, would lead to the formation of a 4-methylisoquinolone intermediate. nih.gov Subsequent reduction and dehydration would yield the target isoquinoline.
Another palladium-catalyzed approach is the nucleomethylation of alkynes, which allows for the simultaneous construction of the heteroaromatic ring and the introduction of a methyl group. nih.gov This methodology could be adapted by starting with a suitable 2-alkynyl-aniline derivative bearing a fluorine atom at the appropriate position.
Rhodium-Catalyzed C-H Activation and Cyclization Protocols for Isoquinoline Derivatives
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolones and isoquinolines. nih.govnih.gov These reactions often proceed via the formation of a rhodacycle intermediate. For the synthesis of this compound, a 3-fluorobenzamide could be reacted with an unsymmetrical alkyne like propyne in the presence of a Rh(III) catalyst and a copper(II) oxidant. nih.govnih.gov The reaction proceeds through ortho C-H activation directed by the amide group, followed by alkyne insertion. The regioselectivity of the alkyne insertion would be crucial for placing the methyl group at the 4-position. The resulting isoquinolone can then be converted to the target isoquinoline. The tolerance of these reactions to halide substituents makes them suitable for fluorinated substrates. nih.gov
| Catalyst System | Reactants | Key Intermediate | Product |
| [RhCp*Cl₂]₂ / Cu(OAc)₂ | 3-Fluorobenzamide, Propyne | Rhodacycle | 7-Fluoro-4-methylisoquinolone nih.govnih.gov |
Copper and Silver-Mediated Syntheses of Fluorinated Isoquinolines
Copper and silver catalysts have also been employed in the synthesis of isoquinoline derivatives. Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a facile route to isoquinolines. nih.gov To apply this to the synthesis of this compound, a precursor such as (E)-1-(2-(prop-1-yn-1-yl)-4-fluorophenyl)ethanone oxime could be envisioned. The copper catalyst would facilitate the intramolecular cyclization to form the isoquinoline core.
Silver-catalyzed reactions have been developed for the synthesis of fluorinated isoquinolines. For instance, a silver-catalyzed intramolecular aminofluorination of alkynes provides a route to fluorinated dihydroisoquinolines. acs.org While this specific reaction introduces a fluorine at the 4-position, the general principle of silver-catalyzed cyclization of functionalized alkynes is a promising strategy. A silver-catalyzed cyclization of a suitably substituted 2-alkynyl benzyl azide could also be a viable route. researchgate.net The reaction proceeds smoothly and tolerates various functional groups, including halogens.
| Metal Catalyst | Precursor Type | Reaction Type |
| Copper(I) iodide | (E)-2-Alkynylaryl oxime | Intramolecular Cyclization nih.gov |
| Silver triflate / Silver hexafluoroantimonate | o-Alkynyl anilines / 2-Alkynyl benzyl azides | Aminofluorination / Cyclization acs.orgresearchgate.net |
Ruthenium-Catalyzed Approaches to Functionalized Isoquinolines
Ruthenium-based catalysts have emerged as powerful tools for the construction of the isoquinoline core through C-H activation and annulation strategies. These methods offer high atom economy and allow for the synthesis of highly substituted isoquinolines from simpler starting materials. acs.org
One prominent ruthenium-catalyzed approach involves the oxidative annulation of benzamides with alkynes. nih.gov For instance, N-quinolin-8-yl-benzamides can react with various alkynes in the presence of a ruthenium catalyst and an oxidant like copper(II) acetate to yield isoquinolone derivatives. nih.gov High regioselectivity is often achieved with unsymmetrical alkynes. nih.gov Another efficient method is the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl isocyanates with diaryl alkynes, which proceeds rapidly at elevated temperatures to produce highly substituted isoquinolines and isoquinolones. cdnsciencepub.com
Furthermore, Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without the need for an external oxidant. rsc.orgorganic-chemistry.org In this process, the free amine acts as a directing group to guide the ruthenium catalyst for the C-H activation step. rsc.orgorganic-chemistry.org While these methods are versatile for a range of substituted isoquinolines, their specific application to the synthesis of this compound would depend on the availability of appropriately substituted precursors.
| Catalyst System | Starting Materials | Key Features |
| Ru(II) catalyst with Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides and alkynes | Oxidative annulation, broad substrate scope. nih.gov |
| Ru(II) catalyst with Cs₂CO₃ and Cu(OTf)₂ | Benzyl isocyanates and diaryl alkynes | Intermolecular oxidative annulation, rapid reaction. cdnsciencepub.com |
| Ru(II) catalyst | Primary benzylamines and sulfoxonium ylides | External oxidant-free, free amine as directing group. rsc.orgorganic-chemistry.org |
Direct C-H Functionalization for Precise Fluorine and Methyl Group Introduction
Direct C-H functionalization represents a highly efficient strategy for the late-stage introduction of substituents onto the isoquinoline core, minimizing the need for pre-functionalized starting materials. nih.gov
The introduction of a fluorine atom at the 7-position of an isoquinoline ring is a meta-functionalization relative to the nitrogen atom, which can be challenging to achieve directly due to the inherent electronic properties of the heterocycle. nih.govfigshare.comsemanticscholar.org A recently developed method for the formal meta-C-H-fluorination of isoquinolines circumvents this challenge through a temporary dearomatization strategy. nih.govfigshare.comsemanticscholar.orgresearchgate.net This approach involves the formation of an oxazinoazaarene intermediate, which then undergoes electrophilic fluorination with a reagent such as Selectfluor. nih.govfigshare.comsemanticscholar.org Subsequent rearomatization yields the meta-fluorinated isoquinoline. This strategy has been shown to be applicable to a range of pyridines and isoquinolines, offering a practical route to otherwise difficult-to-access fluorinated heterocycles. nih.govfigshare.comsemanticscholar.org
The regioselective introduction of a methyl group onto the isoquinoline nucleus via direct C-H methylation is an area of active research. mdpi.comnih.gov Photo-induced radical-based methylation of isoquinolines using dimethyl sulfoxide (DMSO) as the methyl source has been demonstrated with an iridium catalyst. mdpi.com Another approach involves the photo-induced cerium-catalyzed C-H methylation of isoquinoline using methane under high pressure. mdpi.com While these methods offer direct routes to methylated isoquinolines, achieving specific regioselectivity at the C4-position can be challenging and may depend on the specific substrate and reaction conditions. An alternative strategy for introducing a methyl group at the C1 position involves the direct metalation of the isoquinoline followed by methylation. nih.gov For example, 7-benzyloxy-6-methoxyisoquinoline can be metalated and subsequently treated with a cuprate reagent to introduce a methyl group at C1. nih.gov A related method involves quenching the metalated intermediate with Eschenmoser's salt, followed by quaternization and hydrogenolysis to yield the 1-methylisoquinoline. nih.gov
Site-selective fluorination of the isoquinoline scaffold can be achieved through various methods, often relying on transition metal catalysis. researchgate.netnih.gov These techniques are crucial for the synthesis of fluorinated isoquinolines with specific substitution patterns. researchgate.net While direct C-H fluorination is a primary goal, other methods involve the construction of the fluorinated isoquinoline ring from fluorinated precursors. For example, palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines can produce 4-fluoroalkylated isoquinolines with high regioselectivity. nih.gov
| Functionalization | Method | Reagents/Catalysts | Position |
| Fluorination | Formal meta-C-H Fluorination | Oxazinoazaarene strategy, Selectfluor | C7 (meta) nih.govfigshare.comsemanticscholar.org |
| Methylation | Photo-induced radical methylation | Iridium catalyst, DMSO | Non-specific mdpi.com |
| Methylation | Photo-induced C-H methylation | Cerium catalyst, Methane | Non-specific mdpi.com |
| Fluoroalkylation | Palladium-catalyzed annulation | Pd(PPh₃)₄, fluoroalkylated alkynes | C4 nih.gov |
One-Pot and Cascade Reaction Sequences for Efficient this compound Synthesis
One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process. sciencedaily.comnih.gov A notable example is the one-pot synthesis of 7-fluoro-1,4-dimethylisoquinoline via a sequential palladium-catalyzed Heck reaction and intramolecular cyclization. rsc.org While this produces a dimethylated product, the methodology highlights a potential pathway that could be adapted for the synthesis of this compound.
Cascade reactions that enable multiple fluorination events through the sequential generation of reactive intermediates are also being developed. sciencedaily.com For instance, the use of inexpensive organic catalysts and simple starting materials can lead to di- and trifluorinated molecules in a single operation. sciencedaily.com Another relevant cascade process is the gold-catalyzed cyclization-fluorination of 2-alkynone O-methyl oximes to produce fluorinated isoxazoles, demonstrating the potential for tandem reactions to build complex fluorinated heterocycles. nih.govorganic-chemistry.orgfigshare.com The development of a specific one-pot or cascade synthesis for this compound would likely involve the careful selection of starting materials and catalysts to control the regioselective introduction of both the fluorine and methyl groups.
Stereoselective and Enantioselective Synthetic Pathways to Fluorinated Methylisoquinolines
The principles of stereoselective and enantioselective synthesis are primarily applied to molecules with chiral centers. While this compound itself is an achiral, aromatic molecule, the synthesis of chiral derivatives, such as tetrahydroisoquinolines, is of great importance in medicinal chemistry. cdnsciencepub.comclockss.org Many isoquinoline alkaloids, which are often the targets of such syntheses, possess a stereocenter at the C1 position. clockss.org
Enantioselective approaches to isoquinoline alkaloids often involve the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate using chiral catalysts or reagents. acs.org For example, chiral rhodium complexes have been used as homogeneous hydrogenation catalysts to produce optically active tetrahydroisoquinolines. cdnsciencepub.com Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom to direct the stereochemical outcome of subsequent reactions. clockss.org The Pictet-Spengler condensation, a key reaction for the synthesis of tetrahydroisoquinolines, can be rendered enantioselective by using chiral starting materials, such as carbohydrates. cdnsciencepub.com
While these methods are not directly applicable to the synthesis of the aromatic this compound, they are crucial for the preparation of its chiral, saturated analogs, which may have important biological activities. The development of enantioselective methods for the synthesis of fluorinated isoquinoline derivatives is an ongoing area of research. nih.gov
Advanced Derivatization and Functionalization Strategies
Post-Synthetic Modifications on the 7-Fluoro-4-methylisoquinoline Framework
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. nih.govnih.gov This approach is highly efficient for creating analogues of a parent compound without undertaking a de novo synthesis for each new derivative. For the this compound framework, the fluorine atom at the C-7 position and various C-H bonds are primary targets for such modifications.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halogenated aromatic systems, particularly those activated by electron-withdrawing groups. harvard.edulibretexts.org In the context of this compound, the isoquinoline (B145761) ring system itself acts as an electron-withdrawing entity, polarizing the C-F bond and rendering the C-7 position susceptible to nucleophilic attack.
The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity and yielding the substituted product. youtube.com The rate-determining step is generally the initial nucleophilic attack, which disrupts the aromatic system. youtube.com
A variety of nucleophiles can be employed in SNAr reactions with halogenated isoquinolines, leading to a diverse array of 7-substituted derivatives. The reactivity is enhanced because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the isoquinoline ring.
Table 1: Examples of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 7-Alkoxy-4-methylisoquinolines |
| Amine | Ammonia (NH₃), Benzylamine | 7-Amino-4-methylisoquinolines |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-Thioether-4-methylisoquinolines |
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions have become indispensable in modern organic synthesis. For modifying the this compound scaffold, the C-F bond at the C-7 position can serve as a handle for such transformations.
While C-F bonds are traditionally less reactive in cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds, significant advances have been made, particularly with the use of nickel catalysts. rsc.org Nickel-based catalytic systems have shown remarkable efficacy in activating the robust C-F bond, enabling reactions that were previously challenging with palladium catalysts.
The Suzuki-Miyaura cross-coupling is a prominent example, involving the reaction of the aryl fluoride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a transition metal catalyst and a base. This reaction facilitates the formation of a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C-7 position.
Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions at the C-7 Position
| Boronic Acid Coupling Partner | Catalyst System (Example) | Resulting Product Structure |
|---|---|---|
| Phenylboronic acid | NiCl₂(dppp) / Base | 7-Phenyl-4-methylisoquinoline |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Base (less common for C-F) | 7-(Thiophen-2-yl)-4-methylisoquinoline |
Late-Stage Functionalization of this compound Analogues
Late-stage functionalization (LSF) is a strategic approach in medicinal chemistry that involves modifying complex, drug-like molecules at a late point in their synthesis. nih.govnih.gov This strategy allows for the rapid generation of a library of analogues from a common advanced intermediate, which is crucial for exploring structure-activity relationships (SAR). The chemical handles on the this compound core, such as the C-F bond and various C-H bonds, are ideal targets for LSF.
For instance, a complex bioactive molecule containing the this compound moiety can be subjected to the SNAr or cross-coupling reactions described above. The mild conditions developed for many modern photochemical and electrochemical methods also make them highly suitable for LSF, as they often exhibit high functional group tolerance, preventing unwanted side reactions on a heavily functionalized substrate. nih.gov
Directed C-H Bond Activation for Introducing Diverse Chemical Moieties
C-H bond activation is an increasingly important strategy for molecular functionalization, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.
In the isoquinoline ring system, the C-H bond at the C-1 position is the most electronically deficient and acidic due to its proximity to the ring nitrogen. This inherent reactivity makes it a prime target for direct functionalization reactions, such as Minisci-type radical additions. Other C-H bonds on the carbocyclic ring are less reactive and typically require a directing group to achieve regioselective activation. However, advances in photocatalysis and electrochemistry are providing new pathways for the functionalization of these positions without the need for directing groups.
Photochemical and Electrochemical Functionalization of Related Isoquinoline Systems
Photochemical and electrochemical methods offer unique and powerful ways to generate reactive intermediates under mild conditions, often at room temperature. nih.gov These techniques are particularly well-suited for the functionalization of heterocyclic compounds like isoquinolines. researchgate.netnih.gov
Visible-light photocatalysis, for example, can be used to generate radical species that readily add to the electron-deficient isoquinoline ring. A notable application is the visible light-mediated C-H hydroxyalkylation of isoquinolines, which proceeds via a radical pathway and avoids the need for external oxidants often required in classical Minisci reactions. nih.govresearchgate.net This method allows for the introduction of valuable hydroxyalkyl groups, typically at the C-1 position.
Electrochemical methods can also be used to drive synthetic transformations by controlling the redox potential of the reaction. researchgate.net Both anodic oxidation and cathodic reduction can generate reactive species from stable precursors, enabling a range of functionalization reactions on the isoquinoline core. researchgate.net These methods are valued for their high level of control and sustainability, as they use electricity as a "traceless" reagent.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Meisenheimer complex |
| Sodium Methoxide |
| Ammonia |
| Benzylamine |
| Sodium Thiophenoxide |
| Sodium Hydroxide |
| 7-Alkoxy-4-methylisoquinolines |
| 7-Amino-4-methylisoquinolines |
| 7-Thioether-4-methylisoquinolines |
| 7-Hydroxy-4-methylisoquinoline |
| Phenylboronic acid |
| Thiophene-2-boronic acid |
| Methylboronic acid |
| 7-Phenyl-4-methylisoquinoline |
| 7-(Thiophen-2-yl)-4-methylisoquinoline |
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be assembled.
High-resolution NMR spectroscopy provides critical information on the chemical environment of each nucleus.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. For 7-fluoro-4-methylisoquinoline, characteristic signals would be expected for the methyl group protons and the aromatic protons on the isoquinoline (B145761) core. The chemical shifts and coupling constants (J-values) of the aromatic protons are particularly informative for confirming the substitution pattern.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon atoms. The presence of the fluorine atom induces characteristic splitting patterns (C-F coupling) for the carbon atoms in its vicinity, which is crucial for assigning the carbons of the fluorinated ring. The chemical shifts differentiate between aromatic, aliphatic, and quaternary carbons.
¹⁹F NMR Spectroscopy : As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique. huji.ac.il It provides a distinct signal for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the electronic environment, confirming the fluorine's position on the aromatic ring. ucsb.edualfa-chemistry.com
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) | Representative C-F Coupling (J, Hz) |
| 1 | 9.1 - 9.3 (s) | 150 - 152 | - |
| 3 | 8.4 - 8.6 (s) | 142 - 144 | - |
| 4-CH₃ | 2.5 - 2.7 (s) | 18 - 20 | - |
| 5 | 7.9 - 8.1 (d) | 128 - 130 | Small (⁴JCF) |
| 6 | 7.5 - 7.7 (t) | 115 - 117 (d) | Medium (³JCF) |
| 7-F | - | 160 - 164 (d) | Large (¹JCF) |
| 8 | 7.8 - 8.0 (dd) | 110 - 112 (d) | Medium (³JCF) |
To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to understand spatial relationships within the molecule, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing H-H connectivities, which helps in tracing the proton network through the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is useful for confirming the three-dimensional structure and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision. This allows for the calculation of the elemental formula of this compound (C₁₀H₈FN). By comparing the experimentally measured mass to the theoretical mass calculated for this formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This technique definitively validates the molecular formula proposed by NMR analysis.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈FN |
| Theoretical Mass [M+H]⁺ | 162.0719 |
| Measured Mass [M+H]⁺ | (Example: 162.0715) |
| Mass Error | (Example: -2.5 ppm) |
X-ray Crystallography for Three-Dimensional Structure and Solid-State Analysis
X-ray crystallography can determine the absolute configuration of chiral molecules. For an achiral molecule like this compound, it reveals how the molecules pack together in the crystal lattice. This analysis identifies the unit cell parameters and the symmetry operations that define the crystal structure. Understanding the crystal packing is essential for interpreting the solid-state properties of the material.
To visualize and quantify the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is employed.
Hirshfeld Surface : This is a graphical tool that maps the regions of close contact between molecules in a crystal. The surface is colored to indicate the types and relative strengths of different intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Vibrational Fingerprinting
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" spectrum. mdpi.comnih.govnih.gov This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their bonds. nih.gov The resulting spectrum is a plot of infrared absorption versus wavenumber, which provides valuable information about the molecular structure.
For this compound, an FTIR spectrum would reveal characteristic absorption bands corresponding to the vibrations of its specific structural components: the isoquinoline ring system, the methyl group, and the carbon-fluorine bond. While detailed experimental spectra for this specific compound are not widely published, the expected absorption regions can be predicted based on established group frequencies.
Functional Group Identification
The primary application of FTIR is the identification of functional groups. libretexts.orgucdavis.edu The spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). mdpi.comnih.gov
Key functional groups in this compound and their expected vibrational modes include:
Aromatic C-H Stretching: The isoquinoline ring contains aromatic C-H bonds, which typically exhibit stretching vibrations at wavenumbers just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl (-CH₃) group will show characteristic symmetric and asymmetric stretching vibrations in the range of 2850–3000 cm⁻¹. libretexts.org
C=C and C=N Stretching: The aromatic isoquinoline core consists of carbon-carbon and carbon-nitrogen double bonds. These stretching vibrations are expected to produce a series of sharp bands in the 1650–1450 cm⁻¹ region.
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the bending of the methyl group C-H bonds occur at lower frequencies, contributing to the complexity of the fingerprint region.
C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band, typically in the 1400–1000 cm⁻¹ range. The exact position can be influenced by the aromatic system to which it is attached.
The following table summarizes the expected FTIR absorption ranges for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100–3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | 2975–2860 |
| Aromatic C=C & C=N | Stretching | 1650–1450 |
| Methyl C-H | Bending | 1470–1430 and 1380–1370 |
| Aromatic C-F | Stretching | 1400–1000 |
| Aromatic C-H | Out-of-plane Bending | 900–675 |
Vibrational Fingerprinting
The region of the infrared spectrum from 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. mdpi.com This area is characterized by a complex pattern of overlapping signals that arise from a multitude of bending, rocking, and stretching vibrations of the molecular skeleton. nih.gov While the functional group region helps identify the types of bonds present, the fingerprint region is unique to a particular molecule.
For this compound, the combination of vibrations from the fused bicyclic aromatic system, coupled with the vibrations of the methyl and fluoro substituents, creates a distinct and complex pattern in this region. This vibrational fingerprint is highly specific and can be used to:
Confirm the identity of the compound by matching its spectrum against a reference spectrum.
Distinguish it from isomers (e.g., 5-Fluoro-4-methylisoquinoline or 7-Fluoro-2-methylisoquinoline) and other closely related compounds.
Assess the purity of a sample, as impurities would introduce their own characteristic peaks into the spectrum.
Although computational methods like Density Functional Theory (DFT) can be used to theoretically predict the vibrational frequencies of molecules like this compound, experimental verification via FTIR remains a critical step in its structural elucidation. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 7-Fluoro-4-methylisoquinoline, DFT calculations can elucidate how the interplay between the fluorine atom, the methyl group, and the isoquinoline (B145761) core influences its stability and reactivity. These calculations are often performed using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost researchgate.netrsc.org.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity wikipedia.orgucsb.edu. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity nih.gov.
For this compound, the HOMO is expected to be distributed primarily over the π-system of the isoquinoline ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO, conversely, would also be located over the aromatic system, representing the likely site for nucleophilic attack. The presence of the electron-withdrawing fluorine atom would likely lower the energies of both the HOMO and LUMO compared to unsubstituted isoquinoline, while the electron-donating methyl group would have an opposing, albeit weaker, effect.
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Fluoro-Methylated Isoquinoline Analogue
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocycles.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species ias.ac.inmdpi.com. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The fluorine atom, being highly electronegative, would also create a localized region of negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. Such maps are crucial for understanding non-covalent interactions and guiding drug design researchgate.netnih.govresearchgate.net.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in a solvent environment nih.gov.
For a relatively rigid molecule like this compound, MD simulations can reveal the rotational dynamics of the methyl group and the interactions of the molecule with solvent molecules (e.g., water or an organic solvent). These simulations can help in understanding its solubility, aggregation behavior, and how it might interact with a biological target like a protein active site. By simulating the system over nanoseconds, researchers can observe preferred orientations and the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions.
Elucidation of Reaction Mechanisms and Transition State Structures via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of isoquinoline derivatives researchgate.netrsc.orgnih.govpharmaguideline.commdpi.comnih.govnih.gov. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of this compound, which could be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, computational studies can model the cyclization and subsequent aromatization steps pharmaguideline.comwikipedia.org. These calculations can predict the activation energies for each step, identify the rate-determining step, and explain the regioselectivity of the reaction. For instance, DFT calculations can show why the cyclization occurs at a specific position on the benzene (B151609) ring, influenced by the electronic effects of the existing substituents.
In Silico Prediction of Spectroscopic Parameters for Fluorinated Isoquinolines
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For fluorinated isoquinolines, these predictions can be particularly useful.
DFT calculations can predict infrared (IR) vibrational frequencies, which correspond to the stretching and bending modes of the molecule's bonds. These predicted spectra can be compared with experimental data to confirm the structure. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach researchgate.netlatrobe.edu.au. The predicted chemical shifts for this compound would be highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to understand the electronic transitions within the molecule nih.govresearchgate.netnih.gov.
Table 2: Illustrative Predicted ¹⁹F NMR Chemical Shift for a Fluoroisoquinoline Analogue
| Parameter | Predicted Value (ppm) |
|---|---|
| ¹⁹F Chemical Shift | -71.90 |
Note: This is a representative value relative to a standard (e.g., CFCl₃) and is based on published data for similar fluoroaromatic compounds rsc.org.
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Methylisoquinoline Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features mdpi.comresearchgate.net. In QSPR, a mathematical model is developed that correlates the chemical structure with a specific property, such as boiling point, solubility, or biological activity.
For a series of fluorinated methylisoquinoline analogues, a QSPR model could be developed to predict a property of interest. This involves calculating a set of molecular descriptors for each analogue, which are numerical representations of the molecule's topology, geometry, and electronic properties. These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that relates them to the experimental property. Such models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of molecules with desired characteristics, thereby accelerating the discovery process in materials science and medicinal chemistry.
Exploration of Structure Activity Relationships Sar and Analog Design
Rational Design Principles for 7-Fluoro-4-methylisoquinoline Analogues
Rational drug design for analogs of this compound involves a targeted approach to modify the molecule to enhance its interaction with a specific biological target. This process is often guided by computational modeling and a deep understanding of the target's structure. Key strategies include:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be employed. Docking studies would simulate how this compound and its potential analogs fit into the target's binding site. This allows for the design of modifications that improve binding affinity by forming additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or electrostatic interactions). For instance, a new series of inhibitors can be designed based on hybridization of different chemical fragments. nih.gov
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD strategies are utilized. This approach relies on the knowledge of other molecules that bind to the same target. By creating a pharmacophore model based on the active ligands, new analogs of this compound can be designed to share key chemical features essential for biological activity.
Bioisosteric Replacement: This principle involves substituting certain functional groups in the molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the methyl group at the 4-position could be replaced with other small alkyl groups or a trifluoromethyl group to probe steric and electronic requirements at that position. Similarly, the fluorine at the 7-position could be moved to other positions on the ring to evaluate its optimal placement for activity.
The application of these principles allows for a more efficient and directed search for potent and selective drug candidates, moving beyond traditional trial-and-error methods. nih.gov
Impact of Fluorine Substitution on Molecular Recognition and Conformational Stability in Isoquinoline (B145761) Scaffolds
The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry due to fluorine's unique properties. nih.gov Its small size and high electronegativity can profoundly influence a molecule's biological activity. nih.gov
Molecular Recognition: Fluorine's high electronegativity creates a strong dipole in the carbon-fluorine bond, which can alter the electronic properties of the isoquinoline ring. This can enhance interactions with biological targets through favorable electrostatic interactions. nih.gov Furthermore, fluorine can act as a hydrogen bond acceptor, although a weak one, which can be crucial for binding affinity. nih.gov The presence of fluorine can also block metabolic pathways, leading to increased bioavailability and a longer half-life of the compound. researchgate.net
The strategic placement of fluorine on the isoquinoline scaffold can thus be used to fine-tune the molecule's properties to achieve better target engagement and a more favorable pharmacokinetic profile.
The Isoquinoline Motif as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. benthamdirect.comrsc.org The prevalence of the isoquinoline core in a wide range of biologically active natural products and synthetic drugs underscores its importance. nih.gov
The utility of the isoquinoline scaffold stems from several key features:
Structural Rigidity: The bicyclic nature of the isoquinoline ring provides a rigid framework that can pre-organize appended functional groups in a defined spatial orientation, reducing the entropic penalty upon binding to a target.
Synthetic Accessibility: A variety of well-established synthetic methods allow for the efficient construction and diversification of the isoquinoline core, enabling the creation of large libraries of compounds for screening. nih.govrsc.org
Versatility for Substitution: The isoquinoline ring has multiple positions where substituents can be introduced, allowing for fine-tuning of the molecule's steric, electronic, and hydrophobic properties to optimize interactions with a specific target.
These attributes make the isoquinoline scaffold a valuable template for the development of new therapeutic agents across a broad spectrum of diseases. nih.govbenthamdirect.com
Systematic Structural Modifications to Elucidate Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound. This is achieved by systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity.
A typical SAR study on this scaffold would involve:
Modification of the Methyl Group (Position 4):
Varying the size of the alkyl group (e.g., ethyl, propyl) to probe for steric hindrance in the binding pocket.
Introducing different functional groups (e.g., hydroxymethyl, aminomethyl) to explore potential new hydrogen bonding interactions.
Modification of the Fluorine Atom (Position 7):
Moving the fluorine to other positions (e.g., 5, 6, or 8) to determine the optimal location for its electronic effects.
Replacing fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., cyano) to understand the electronic requirements for activity.
Substitution at Other Positions:
Introducing substituents at other available positions on the isoquinoline ring to explore additional regions of chemical space and identify new points of interaction with the biological target.
The results of these systematic modifications are typically compiled into a table to visualize the relationship between structural changes and biological activity.
| Position of Modification | Substituent | Rationale for Modification | Potential Impact on Activity |
|---|---|---|---|
| 4 | -H, -CH2CH3, -CF3 | Probing steric and electronic effects at this position. | Altered binding affinity and selectivity. |
| 7 | -H, -Cl, -OCH3, -CN | Evaluating the importance of the fluorine atom and the effect of different electronic properties. | Modified target engagement and metabolic stability. |
| 1 | -Phenyl, -Cyclohexyl | Introducing larger groups to explore potential hydrophobic pockets in the target. | Increased potency through new interactions. |
| 5, 6, 8 | -F, -CH3, -NH2 | Exploring other regions of the scaffold for potential interactions. | Identification of new sites for modification to improve properties. |
This systematic approach allows researchers to build a comprehensive understanding of the SAR for the this compound scaffold, guiding the design of more potent and selective analogs. ebi.ac.ukmdpi.com
Development of Chemical Libraries Centered on the this compound Scaffold
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a large number of compounds to identify new hits. A chemical library centered on the this compound scaffold would involve the synthesis of a diverse set of analogs with systematic variations at multiple positions.
The design of such a library would be guided by the principles of combinatorial chemistry and diversity-oriented synthesis. The goal is to maximize the chemical diversity of the library while maintaining the core this compound structure. This can be achieved by using a set of diverse building blocks that can be readily incorporated into the scaffold through efficient and reliable chemical reactions.
The design of lead-like combinatorial libraries often focuses on ensuring that the resulting compounds have physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) that are favorable for drug development. mdpi.com Computational tools are often used to assess the drug-likeness and pharmacokinetic properties of the designed library members before their synthesis.
By screening such a library against a panel of biological targets, researchers can identify new starting points for drug discovery programs and further expand the therapeutic potential of the this compound scaffold.
Methodologies for Biological Target Identification and Validation
Chemical Proteomics and Affinity-Based Probes for Target Deconvolution
Chemical proteomics is a powerful discipline used to identify the protein targets of small molecules. A common strategy involves the design and synthesis of affinity-based probes. These probes are typically derivatives of the parent compound—in this hypothetical case, 7-Fluoro-4-methylisoquinoline—that have been modified to include a reactive or affinity handle, such as biotin (B1667282) or a photo-activatable crosslinker.
The general workflow for target deconvolution using such a probe would involve:
Probe Synthesis: A derivative of this compound would be synthesized with a linker arm attached to a position on the molecule that is not critical for its (hypothesized) biological activity. At the end of this linker, an affinity tag like biotin would be attached.
Affinity Purification: The biotinylated this compound probe would be incubated with a complex biological sample, such as a cell lysate. If the probe binds to any proteins, these protein-probe complexes can be captured on streptavidin-coated beads.
Protein Identification: After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry.
Currently, there are no published studies detailing the synthesis of an affinity probe for this compound or its use in chemical proteomics experiments to identify its cellular targets.
Application of Labeled and Label-Free Techniques in Ligand-Target Interaction Studies
Studying the interaction between a small molecule and its protein target is crucial for understanding its mechanism of action. Both labeled and label-free techniques are employed for this purpose.
Labeled Techniques: These methods often involve modifying either the ligand (e.g., this compound) or the target protein with a reporter tag, such as a fluorescent dye or a radioisotope. Changes in the properties of the label upon binding (e.g., fluorescence polarization or radioactivity) can be measured to determine binding affinity and kinetics.
Label-Free Techniques: These methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), detect the binding event directly without the need for labels. SPR, for instance, measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip.
There is no available data from either labeled or label-free studies to characterize the interaction of this compound with any biological target.
High-Throughput Screening (HTS) Platforms for Discovering Novel Ligands
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. While HTS is typically used to identify new "hit" compounds for a known target, it can also be used in reverse, where a compound of interest is screened against a panel of targets to identify potential binding partners.
A hypothetical HTS campaign for this compound could involve screening it against a large, diverse panel of proteins (e.g., kinases, G-protein coupled receptors, ion channels) to identify any potential interactions. However, no such HTS data for this compound has been published.
Synthetic Strategies for Radiofluorinated this compound Probes for Molecular Imaging
The development of radiofluorinated probes is of significant interest for in vivo imaging using Positron Emission Tomography (PET). The fluorine-18 (B77423) (18F) isotope is a commonly used positron emitter in PET radiopharmaceuticals due to its favorable half-life and imaging characteristics. While there is research on the radiofluorination of various isoquinoline (B145761) derivatives for PET imaging, specific synthetic strategies for producing [18F]this compound have not been detailed. iaea.orgnih.govresearchgate.net
A potential synthetic route could involve a late-stage radiofluorination reaction on a suitable precursor molecule. For example, a precursor with a leaving group (such as a nitro or trimethylammonium group) at the 7-position of the 4-methylisoquinoline (B18517) core could be subjected to nucleophilic substitution with [18F]fluoride. The development of such a radiotracer would enable non-invasive in vivo studies to investigate the biodistribution and target engagement of this compound, should a biological target be identified in the future.
Applications in Advanced Organic Synthesis and Materials Science
Utilization of 7-Fluoro-4-methylisoquinoline as a Versatile Building Block in Complex Molecule Synthesis
Fluorinated isoquinoline (B145761) derivatives are recognized as important building blocks in the synthesis of complex organic molecules, particularly in the development of therapeutic agents. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
For instance, the synthesis of various fluoro-substituted dihydroisoquinolines has been explored as they serve as key intermediates for more complex structures. A notable example is the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which is utilized as a versatile substrate for further chemical transformations. nih.gov This intermediate can undergo reactions such as fluorine-amine exchange and subsequent addition of organolithium reagents to create 1,8-disubstituted tetrahydroisoquinolines. nih.gov These resulting complex molecules are investigated as potential candidates for central nervous system drugs. nih.gov
Although direct examples of this compound in multi-step organic synthesis are not extensively documented, its structural similarity to other functionalized isoquinolines suggests its potential as a precursor for a variety of complex molecular architectures. The methyl group at the 4-position can also influence the reactivity and conformational preferences of the molecule, providing an additional tool for synthetic chemists to fine-tune the properties of the final products.
Design and Application of this compound-Based Ligands in Catalysis
The isoquinoline core is a common motif in the design of ligands for transition metal catalysis. The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
While specific catalytic applications of this compound are not well-documented, related isoquinoline derivatives have been successfully employed as ligands in various catalytic systems. For example, rhodium and iridium complexes have been prepared with isoquinoline-containing ligands for the acceptorless and base-free dehydrogenation of secondary alcohols. nih.gov
Furthermore, palladium(II) complexes featuring various nitrogen- and sulfur-donor ligands, including those derived from functionalized heterocycles, are widely studied for their catalytic activities in cross-coupling reactions and their potential as antitumor agents. nih.govnih.govresearchgate.net The electronic effect of the fluorine atom and the steric influence of the methyl group in this compound could be strategically exploited to modulate the performance of such catalytic systems.
Exploration in Optoelectronic and Advanced Organic Materials Science
Organic materials with tailored electronic and photophysical properties are at the forefront of research in materials science, with applications in devices such as organic light-emitting diodes (OLEDs) and sensors. The introduction of fluorine atoms into organic molecules is a well-established strategy to modify their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While direct studies on the optoelectronic properties of this compound are scarce, the broader class of fluorinated aromatic compounds is known to exhibit interesting photophysical behaviors. Fluorescence and phosphorescence are key phenomena in the functioning of organic electronic devices. researchgate.netlibretexts.org The rigid structure of the isoquinoline core is generally favorable for fluorescence. libretexts.org The electronic perturbations introduced by the fluorine and methyl substituents in this compound could potentially lead to desirable emission characteristics for applications in organic electronics. ntu.edu.sg
Supramolecular Chemistry and Engineered Assemblies Incorporating Isoquinoline Cores
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The isoquinoline scaffold can participate in various intermolecular interactions, such as π-π stacking and hydrogen bonding, making it a suitable component for the construction of self-assembled architectures.
The introduction of a fluorine atom can significantly influence the packing of molecules in the solid state through interactions like C–H···F and C–F···F contacts, which can be harnessed as a tool in crystal engineering. rsc.org Studies on fluorinated 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown how fluorine substitution can direct the formation of specific molecular motifs in the crystal lattice. rsc.org
Conclusion and Future Research Directions
Recapitulation of Key Research Findings on 7-Fluoro-4-methylisoquinoline
Direct experimental research on this compound is not extensively documented in current scientific literature. However, a robust body of research on analogous structures provides a strong foundation for predicting its potential utility and guiding future investigations. Isoquinoline (B145761) alkaloids and their derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects. nih.govmdpi.com
The introduction of a fluorine atom, as in the 7-fluoro substitution, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through specific electronic interactions, and modulate physicochemical properties such as lipophilicity and pKa. Fluorinated quinolines and isoquinolines have shown promise as antibacterial agents and kinase inhibitors. researchgate.netresearchgate.net The methyl group at the 4-position can influence the molecule's conformational properties and provide a steric handle that may affect selectivity for specific biological targets. For instance, studies on isoquinolone derivatives have shown that substitutions on the core rings significantly impact antiviral activity and cytotoxicity. mdpi.com Based on these precedents, it is hypothesized that this compound could serve as a valuable core for developing novel therapeutic agents, particularly in oncology and infectious diseases.
Identification of Unexplored Synthetic Methodologies and Chemical Transformations
While classical isoquinoline syntheses like the Bischler–Napieralski and Pictet-Spengler reactions are foundational, they may have limitations for producing highly substituted patterns. pharmaguideline.com Modern synthetic chemistry offers more versatile and efficient routes that remain largely unexplored for the specific synthesis of this compound.
A particularly promising approach involves the condensation of lithiated o-tolualdehyde imines with nitriles, a method that has been successfully used to construct a closely related 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline. nih.govharvard.edu This strategy is highly convergent and allows for the introduction of substituents at various positions in a single operation. Other unexplored, yet potentially powerful, methodologies include:
Transition Metal-Catalyzed Reactions: Cascade or C-H activation reactions could provide novel and atom-economical pathways to the core structure. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can generate complex imidazopyridine-fused isoquinolinones and could be adapted for the synthesis of diverse libraries based on the this compound scaffold. beilstein-journals.org
Once synthesized, the this compound scaffold offers numerous opportunities for further chemical transformations to build a library for structure-activity relationship (SAR) studies. researchgate.net The methyl group could be functionalized via radical reactions, while the fluorine atom, depending on electronic activation, could potentially undergo nucleophilic aromatic substitution.
| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |
| Lithiated Imine-Nitrile Condensation | Condensation of a lithiated o-tolualdehyde imine derivative with a nitrile, followed by electrophilic trapping. | Proven feasibility for a similar 4-methyl-fluoroisoquinoline structure; high versatility. | nih.govharvard.edu |
| Bischler–Napieralski Reaction | Intramolecular cyclization of an acylated β-phenylethylamine using a Lewis acid. | Classic, well-understood mechanism. | pharmaguideline.com |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High efficiency and diversity generation for library synthesis. | nih.govbeilstein-journals.org |
| C-H Activation/Annulation | Transition-metal-catalyzed direct functionalization of C-H bonds to build the heterocyclic ring. | High atom economy and novel access to diverse substitution patterns. | nih.gov |
This table is interactive and can be sorted by column.
Outlook on Emerging Trends in Computational Chemistry and Interdisciplinary Research
The exploration of this compound can be significantly accelerated through the integration of computational chemistry and interdisciplinary collaborations. In silico methods allow for the rational prioritization of synthetic targets and the generation of testable hypotheses before committing extensive laboratory resources.
Computational Approaches:
Molecular Docking: The scaffold can be virtually screened against libraries of known drug targets, such as protein kinases, topoisomerases, and viral polymerases, to predict potential binding modes and affinities. researchgate.netrsc.org This can rapidly identify promising biological targets for subsequent experimental validation.
ADMET Prediction: The drug-likeness of this compound and its virtual derivatives can be assessed by predicting properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). frontiersin.orgmdpi.com
Artificial Intelligence (AI) and Machine Learning (ML): AI is transforming drug discovery by predicting synthetic pathways, identifying novel drug-target interactions, and designing molecules with optimized properties. nih.govdrugtargetreview.comnih.govmdpi.com AI models trained on large chemical and biological datasets could be used to design novel this compound derivatives with high predicted activity and favorable safety profiles. researchgate.net
An effective research program will require a deeply interdisciplinary approach, uniting synthetic organic chemists to build the molecules, computational chemists to model their behavior, and pharmacologists and biochemists to perform experimental validation and elucidate mechanisms of action. mdpi.com
Prospective Avenues for Scaffold-Based Drug Design and Biological Target Identification Methodologies
The this compound core is an ideal candidate for scaffold-based drug design. By using the synthetic methods outlined previously, a focused library of analogues can be generated where substituents at various positions are systematically altered to probe the SAR.
Biological Target Identification: Should library screening yield bioactive "hit" compounds, identifying their precise molecular target(s) is crucial. While computational predictions provide a starting point, modern experimental techniques offer unbiased and definitive target identification.
| Methodology | Principle | Application | Reference |
| Chemoproteomics | |||
| Affinity-Based Probes | The bioactive compound is functionalized with a reactive group or tag to pull down its binding partners from cell lysates for identification by mass spectrometry. | Direct identification of protein targets. | nih.gov |
| Cellular Thermal Shift Assay (CETSA) | Target engagement stabilizes a protein against thermal denaturation. Changes in protein stability across the proteome upon compound treatment are measured. | Unbiased, in-cell target identification without modifying the compound. | nih.gov |
| Genetic Approaches | |||
| In Vitro Evolution & Whole Genome Analysis (IVIEWGA) | Drug-resistant organisms (e.g., bacteria, parasites, or cancer cells) are generated by culturing in the presence of the compound. Their genomes are sequenced to find mutations in the drug target or resistance pathways. | Powerful for identifying targets of antimicrobial and anticancer agents. | nih.gov |
This table is interactive and can be sorted by column.
By pursuing these prospective avenues, the scientific community can unlock the full potential of the this compound scaffold. This systematic approach, blending modern synthesis, predictive computational tools, and robust target identification methods, provides a clear roadmap for translating this unexplored chemical entity into valuable probes for chemical biology and starting points for future drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
